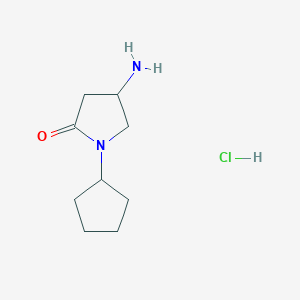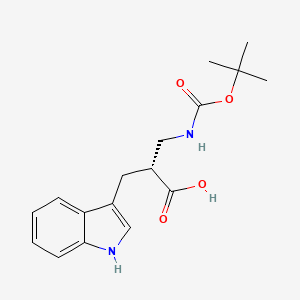
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride” is a chemical compound with the molecular formula C9H10ClN5O. It is a solid substance . The CAS number for this compound is 1426290-16-5 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N4O.2ClH/c1-2-4-12-8(3-1)9-13-10(15-14-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 239.66 . It is a solid substance . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the resources I have.Applications De Recherche Scientifique
Antimicrobial Evaluation
A study on quinoline-oxadiazole–based azetidinone derivatives, including compounds similar to 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride, demonstrated antimicrobial activity against various bacterial strains such as E. coli, P. aeruginosa, S. aureus, and fungal strains like C. albicans, A. niger, and A. clavatus (Dodiya, Shihory, & Desai, 2012). Another similar study also reported significant antimicrobial activity in compounds with a similar structure (Desai & Dodiya, 2014).
Antitumor Activity
Research into novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which are structurally related to this compound, showed potential for antitumor activity. These compounds were tested in vitro against a panel of 12 cell lines, indicating promising applications in cancer therapy (Maftei et al., 2016).
Plant Growth Stimulation
A study on derivatives of pyrimidin-4-yl, which include elements like 1,2,4-oxadiazole, similar to the compound , revealed a pronounced plant growth stimulating effect. This indicates potential agricultural applications for these compounds (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Platelet Aggregation Inhibition
Compounds structurally related to this compound have been evaluated for their effects on platelet aggregation. These studies are essential for understanding the potential therapeutic applications in cardiovascular diseases (Okuda, Zhang, Ohtomo, Hirota, & Sasaki, 2011).
Propriétés
IUPAC Name |
5-(azetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O.ClH/c1-2-11-7(12-3-1)8-13-9(15-14-8)6-4-10-5-6;/h1-3,6,10H,4-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNQIYJOUFRATC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=NC=CC=N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine](/img/structure/B1379007.png)
![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1379009.png)






![3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B1379020.png)
![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)


